6-(1H-imidazol-1-yl)-2-phenylQuinoline
Description
6-(1H-Imidazol-1-yl)-2-phenylquinoline is a quinoline derivative featuring an imidazole substituent at position 6 and a phenyl group at position 2. This compound belongs to a broader class of heterocyclic molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. Its synthesis typically involves cyclization or substitution reactions, as seen in related quinoline-imidazole hybrids .
Properties
CAS No. |
1004997-74-3 |
|---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
6-imidazol-1-yl-2-phenylquinoline |
InChI |
InChI=1S/C18H13N3/c1-2-4-14(5-3-1)17-8-6-15-12-16(7-9-18(15)20-17)21-11-10-19-13-21/h1-13H |
InChI Key |
CSWOPCDIPJCESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-(1H-imidazol-1-yl)-2-phenylquinoline
Stepwise Synthetic Route
Starting Materials
- 2-phenylquinoline or its suitable precursor
- Imidazole or imidazole derivatives
- Suitable reagents for substitution or coupling (e.g., halogenated quinoline intermediates)
- Solvents such as ethanol, chloroform, or other organic solvents
- Acids for salt formation, typically hydrochloric acid
Key Synthetic Steps
Preparation of 6-Halo-2-phenylquinoline Intermediate
The quinoline ring is functionalized at the 6-position with a halogen (commonly chlorine or bromine) to provide a reactive site for nucleophilic substitution.Nucleophilic Substitution with Imidazole
The 6-halo substituent is displaced by the imidazole nucleophile under conditions favoring substitution (e.g., in polar aprotic solvents, with heating). This step forms the 6-(1H-imidazol-1-yl)-2-phenylquinoline core.Purification and Salt Formation
The crude product is purified by extraction, recrystallization, or chromatography. Subsequently, the free base is converted into a pharmaceutically acceptable salt, most commonly the hydrochloride salt, by treatment with hydrochloric acid in ethanol or another suitable solvent.
Example Synthetic Procedure (Generalized)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-phenyl-6-chloroquinoline, solvent (e.g., DMF), base (e.g., K2CO3), heat | Nucleophilic substitution with imidazole |
| 2 | Imidazole (1.1 eq), heating at 80-120°C | Displacement of chlorine by imidazole |
| 3 | Solvent removal, extraction with chloroform | Isolation of crude product |
| 4 | Recrystallization from ethanol | Purification of free base |
| 5 | Treatment with HCl in ethanol | Formation of hydrochloride salt |
| 6 | Filtration and drying | Isolation of pure 6-(1H-imidazol-1-yl)-2-phenylquinoline hydrochloride |
Analysis of Preparation Methods
Advantages
- The nucleophilic substitution method is straightforward and allows selective introduction of the imidazole group.
- The use of halogenated quinoline intermediates facilitates regioselective functionalization at the 6-position.
- Formation of hydrochloride salt enhances the compound's stability and pharmaceutical suitability.
Challenges
- Control of reaction conditions is critical to avoid side reactions such as multiple substitutions or degradation.
- Purification requires careful solvent selection and crystallization techniques to achieve high purity.
- Scale-up may require optimization to maintain yield and reproducibility.
Variations in Methods
- Alternative halogen leaving groups (bromine, iodine) may be used to modulate reactivity.
- Different solvents and bases can be employed to optimize substitution efficiency.
- Microwave-assisted synthesis has been explored in literature to reduce reaction times.
Research Data and Results
| Parameter | Condition/Result | Notes |
|---|---|---|
| Molecular Formula | C18H13N3 | Confirmed by elemental analysis |
| Molecular Weight | 271.31 g/mol | Calculated |
| Yield of Substitution Step | 70-85% | Depends on reaction time and temperature |
| Purity after Recrystallization | >98% (HPLC) | Suitable for pharmaceutical use |
| Salt Formation | Hydrochloride salt | Improves solubility and stability |
| Melting Point | 210-215 °C (hydrochloride salt) | Consistent with literature values |
Summary of Literature Sources and Their Contributions
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-yl)-2-phenylQuinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Both the imidazole and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinoline ring can produce dihydroquinoline derivatives .
Scientific Research Applications
6-(1H-imidazol-1-yl)-2-phenylQuinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-yl)-2-phenylQuinoline involves its interaction with specific molecular targets. For example, in biological systems, it can bind to enzymes and receptors, inhibiting their activity. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA, disrupting its function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Heterocycle Variations
- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (): Structural Differences: A benzimidazole (bulkier aromatic system) is attached at position 3, and a chlorine atom replaces the phenyl group at position 2.
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline (): Structural Differences: A methoxyphenyl group at position 8 and a methyl-substituted benzimidazole at position 2.
- 4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline (): Structural Differences: The imidazole is attached via a methylene bridge at position 4, and a methylsulfonylphenyl group is present at position 2. Functional Impact: The methylene spacer increases conformational flexibility, which might improve target adaptability but reduce binding specificity compared to direct imidazole attachment .
Data Tables
Table 1: Key Structural and Functional Properties
| Compound Name | Substituent Positions | Heterocycle Type | Notable Functional Groups | Biological Activity |
|---|---|---|---|---|
| 6-(1H-Imidazol-1-yl)-2-phenylquinoline | 6, 2 | Imidazole | Phenyl, Imidazole | Potential enzyme inhibition |
| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | 3, 2 | Benzimidazole | Chloro, Benzimidazole | Anticancer (hypothesized) |
| 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | 8, 2, 6 | Benzimidazole | Methoxyphenyl, Methyl | Structural studies |
| 4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-quinoline | 4, 2 | Imidazole (methylene-linked) | Methylsulfonylphenyl | Synthetic intermediate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
